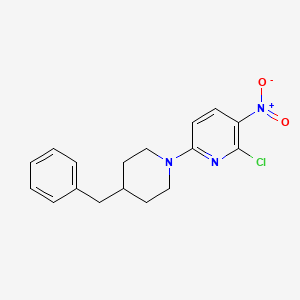

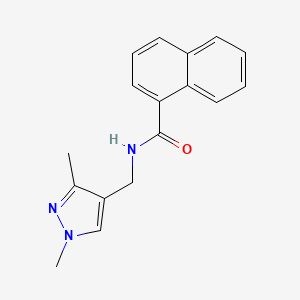

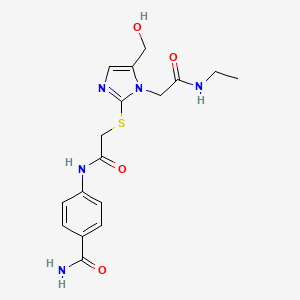

6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related nitropyridine compounds involves novel protocols, as seen in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. This compound was obtained from a precursor using Vilsmeier–Haack chlorination, suggesting that similar chlorination methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

X-ray analysis has been used to determine the solid-state structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. This compound crystallizes with two independent molecules in the asymmetric unit, which could imply that 6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine might also exhibit interesting crystalline properties .

Chemical Reactions Analysis

The provided studies do not detail specific chemical reactions for this compound. However, the presence of nitro groups in the related compounds suggests that they could undergo typical nitro group reactions, such as reduction or participation in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives can be complex. For instance, the 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl complexes with chloranilic acid do not exhibit ferroelectric features, but the 6,6'-derivative shows a continuous phase transition, which could be relevant when considering the phase behavior of similar compounds . Additionally, the optical properties of related compounds have been investigated, with absorption and fluorescence maxima observed, which could suggest that this compound may also have notable optical characteristics .

Applications De Recherche Scientifique

Applications pharmaceutiques

Les dérivés de la pipéridine, tels que le « 6-(4-benzylpiperidin-1-yl)-2-chloro-3-nitropyridine », jouent un rôle important dans l'industrie pharmaceutique . Ils sont présents dans plus de vingt classes de produits pharmaceutiques . Les applications pharmaceutiques des pipéridines synthétiques et naturelles ont été largement étudiées, et il y a eu des progrès scientifiques récents dans la découverte et l'évaluation biologique de médicaments potentiels contenant le motif pipéridine .

Traitement de la maladie d'Alzheimer

Il existe des preuves que les dérivés de la N′-(4-benzylpiperidin-1-yl)alkylamine ont un potentiel dans la prise en charge de la maladie d'Alzheimer . Ces composés ont montré la capacité d'empêcher l'agrégation des feuillets β et la formation de fibrilles, qui sont des mécanismes clés dans le développement de la maladie d'Alzheimer . Ils ont également démontré une action neuroprotectrice sur les cellules SH-SY5Y contre la mort cellulaire et les dommages oxydatifs induits par Aβ et H2O2 en inhibant la production de ROS .

Médicaments vasodilatateurs

L'ifénprodil, un composé ayant une structure similaire à celle du « this compound », est un ingrédient actif des médicaments vasodilatateurs . Il est possible que le « this compound » puisse avoir des applications similaires, mais des recherches supplémentaires seraient nécessaires pour le confirmer.

Mécanisme D'action

Target of Action

It is known that benzylpiperidine derivatives have shown potential in the management of alzheimer’s disease . They have been reported to modulate different targets involved in the neurodegenerative cascade of Alzheimer’s disease .

Mode of Action

Similar compounds such as 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone have shown high affinity toward sigma receptor 1 (s1r), acting as s1r agonists .

Biochemical Pathways

Sigma receptors, which are potential targets of similar compounds, are known to interact with various proteins and ion channels, modulating multiple signaling pathways .

Result of Action

Similar compounds have shown neuroprotective action on sh-sy5y cells towards aβ and h2o2-mediated cell death and oxidative injury by inhibiting ros generation .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidases and acetylcholinesterase. These interactions can modulate the levels of neurotransmitters in the brain, potentially impacting neurological functions and disorders .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the signaling pathways associated with neurotransmitter receptors, such as the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation . Additionally, it can alter the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . It may undergo degradation when exposed to extreme pH or temperature conditions. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses, such as upregulation of detoxifying enzymes and stress response proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive functions and reduce anxiety-like behaviors . At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular pathways and the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may be transported by organic cation transporters and accumulate in specific cellular compartments, such as lysosomes and mitochondria . This localization can influence the compound’s activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its biochemical activity. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution is likely mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The localization within mitochondria, for instance, can impact mitochondrial function and energy metabolism, contributing to the compound’s overall cellular effects .

Propriétés

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-2-chloro-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-17-15(21(22)23)6-7-16(19-17)20-10-8-14(9-11-20)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAZXJATOCMPTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC(=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-morpholinoethyl)amino]-2-propenenitrile](/img/structure/B2552709.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2552726.png)

![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)